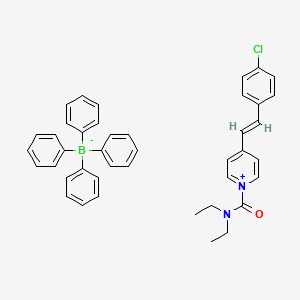
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate is a complex organic compound that features a pyridinium core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a chlorinated aromatic compound in the presence of a palladium catalyst.
Addition of the Diethylcarbamoyl Group: The diethylcarbamoyl group can be added through a nucleophilic substitution reaction.
Formation of the Tetraphenylborate Salt: The final step involves the formation of the tetraphenylborate salt by reacting the pyridinium compound with sodium tetraphenylborate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in drug development.
Medicine: It could be investigated for its therapeutic properties.
Industry: The compound may find use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorostyryl)pyridine: A simpler analog without the diethylcarbamoyl and tetraphenylborate groups.
1-(Diethylcarbamoyl)pyridinium: Lacks the chlorostyryl and tetraphenylborate groups.
Tetraphenylborate Salts: Various salts with different cations.
Uniqueness
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C42H40BClN2O |
|---|---|
Molecular Weight |
635.0 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylpyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H20ClN2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(4-2)18(22)21-13-11-16(12-14-21)6-5-15-7-9-17(19)10-8-15/h1-20H;5-14H,3-4H2,1-2H3/q-1;+1/b;6-5+ |
InChI Key |
FSRXZCVVSMWQAT-MXDQRGINSA-N |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


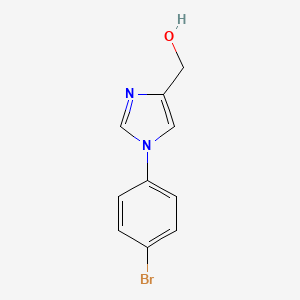
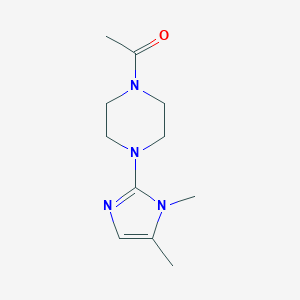
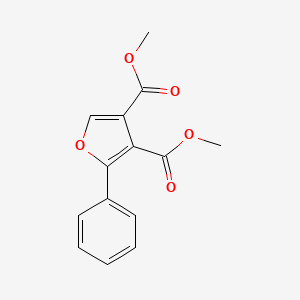
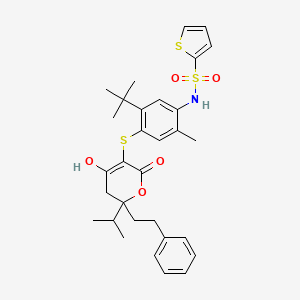

![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)

![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
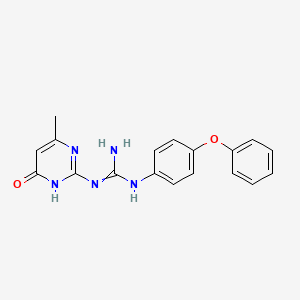

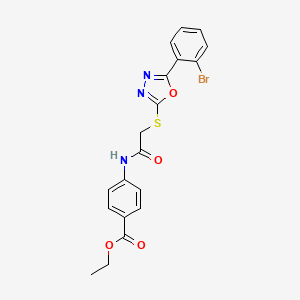

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
